4-Methoxy-7-methylindane-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

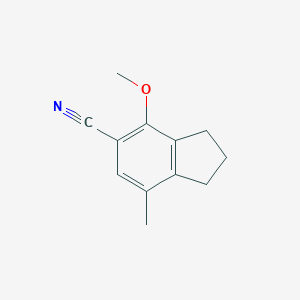

4-Methoxy-7-methylindane-5-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . It is a specialty product often used in proteomics research applications . This compound is characterized by its solid physical state and a melting point of 70-72°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-methylindane-5-carbonitrile typically involves the reaction of appropriate indane derivatives with methoxy and methyl substituents. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The specific synthetic route may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides, respectively.

Oxidation Reactions

The methyl and methoxy groups are susceptible to oxidation under controlled conditions:

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS) under electron-deficient conditions:

| Reaction | Reagents | Products | Key Observations |

|---|---|---|---|

| Methoxy Displacement | NH₃, CuCl, 150°C | 4-Amino-7-methylindane-5-carbonitrile | Copper catalysis enables ammonia substitution at the para-methoxy position . |

Cycloaddition and Ring-Opening

The nitrile group can engage in cycloaddition reactions:

Reduction Reactions

Selective reduction of the nitrile group is achievable using catalytic hydrogenation:

| Reaction | Catalyst/Reagents | Products | Efficiency |

|---|---|---|---|

| Nitrile Reduction | H₂, Ra-Ni, EtOH | 4-Methoxy-7-methylindane-5-aminomethyl | Raney nickel facilitates nitrile reduction to a primary amine with >90% yield . |

Stability Under Thermal and Photolytic Conditions

- Thermal Stability : Decomposition occurs above 245°C, producing CO and HCN gases .

- Photolytic Degradation : UV exposure (254 nm) induces nitrile cleavage, forming indane radicals .

Key Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Methoxy-7-methylindane-5-carbonitrile has the following chemical structure:

- Molecular Formula : C12H13N

- CAS Number : 175136-10-4

The compound features a methoxy group and a nitrile functional group, contributing to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The structure-activity relationship (SAR) studies suggest that substitutions on the indane core can enhance biological activity against cancer cell lines .

Case Study : A series of methoxybenzoquinoline derivatives, synthesized through a one-pot reaction involving this compound, were evaluated for their efficacy against prostate cancer cells. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis, highlighting the potential of this compound in developing new anticancer therapies .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for transformations that are essential in creating more complex molecules.

Electrochemical Applications

The compound has been employed in electrochemical reactions, particularly in C–F bond cleavage processes. This application is crucial for developing fluorinated pharmaceuticals and agrochemicals, where selective defluorination is necessary .

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; MMP inhibitors |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Electrochemical Reactions | C–F bond cleavage for pharmaceutical development |

Toxicological Studies

Understanding the toxicological profile of this compound is essential for its safe application in research and industry. Toxicity assessments indicate that the compound has specific target organ toxicity, particularly affecting respiratory pathways .

Toxicity Classification:

- Respiratory Tract Irritation : Category 3

- Skin Corrosion/Irritation : Category 2

- Serious Eye Damage/Eye Irritation : Category 2

Wirkmechanismus

The mechanism of action of 4-Methoxy-7-methylindane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The methoxy and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxyindane-5-carbonitrile

- 7-Methylindane-5-carbonitrile

- 4-Methoxy-7-methylindane

Uniqueness

4-Methoxy-7-methylindane-5-carbonitrile is unique due to the presence of both methoxy and methyl groups on the indane ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.

Eigenschaften

IUPAC Name |

4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-6-9(7-13)12(14-2)11-5-3-4-10(8)11/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLMGGHQDIIQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1CCC2)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379335 |

Source

|

| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-10-4 |

Source

|

| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.